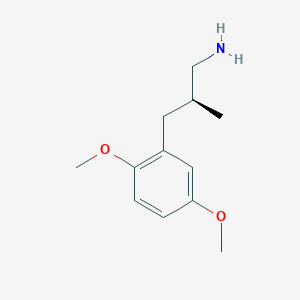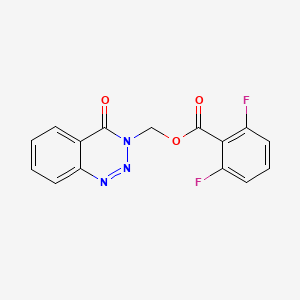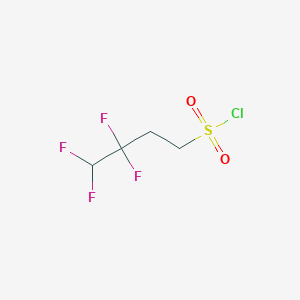
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound commonly known as DOM. It is a psychoactive drug that belongs to the family of phenethylamines. DOM is known for its hallucinogenic effects and has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens.
Mecanismo De Acción
DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C. The exact mechanism of action of DOM is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
DOM has been found to induce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects are responsible for the hallucinogenic and psychoactive effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action, which makes it useful for studying the effects of hallucinogens on the brain. However, the psychoactive effects of the drug can make it difficult to conduct experiments in humans, and the potential for abuse and addiction limits its use in clinical research.
Direcciones Futuras
There are several future directions for research on DOM and other hallucinogens. One area of interest is the potential therapeutic applications of these drugs for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds that have similar effects to DOM but with fewer side effects and less potential for abuse. Finally, there is a need for further research into the long-term effects of hallucinogens on the brain and the potential risks associated with their use.
Métodos De Síntesis
The synthesis of DOM involves the reaction between 2,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to produce the intermediate 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reacted with methylamine to produce DOM.
Aplicaciones Científicas De Investigación
DOM has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens. It has been found that DOM acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that DOM can induce long-lasting changes in the brain, which may have therapeutic potential for the treatment of certain psychiatric disorders.
Propiedades
IUPAC Name |
(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZSZDXDAMOVSG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)





![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)
![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)